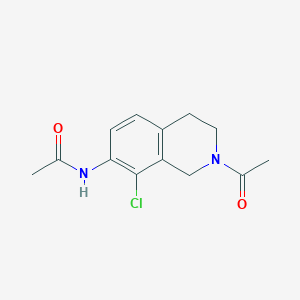
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-chloro-1,2,3,4-tetrahydroisoquinoline and acetic anhydride.
Acetylation Reaction: The 8-chloro-1,2,3,4-tetrahydroisoquinoline undergoes an acetylation reaction with acetic anhydride in the presence of a catalyst, such as pyridine, to form the acetylated intermediate.
Amidation Reaction: The acetylated intermediate is then reacted with acetamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases and conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound is similar in structure but lacks the chloro group at the 8-position.
N-(2-Acetyl-8-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a bromo group instead of a chloro group at the 8-position.
N-(2-Acetyl-8-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound has a methyl group at the 8-position instead of a chloro group.
Uniqueness
N-(2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the presence of the chloro group at the 8-position, which can influence its chemical reactivity and biological activity. The chloro group can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s interaction with biological targets, potentially leading to improved therapeutic properties.
Eigenschaften
CAS-Nummer |
61563-35-7 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
N-(2-acetyl-8-chloro-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(17)15-12-4-3-10-5-6-16(9(2)18)7-11(10)13(12)14/h3-4H,5-7H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
NXQPXSSNVWEROL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(CCN(C2)C(=O)C)C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



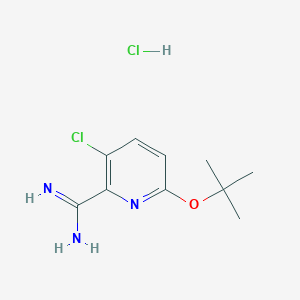
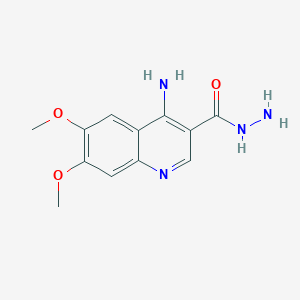
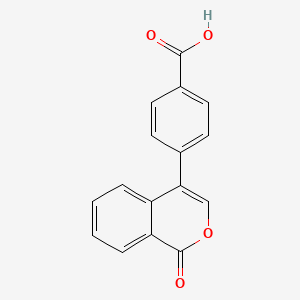

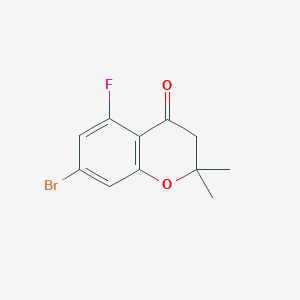


![1-(5-(4-Methoxybenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)ethan-1-ol](/img/structure/B11852845.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)
